



Application Notes and Protocols for LysoTracker Yellow HCK-123 Live Cell Imaging

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Compound of Interest		
Compound Name:	LysoTracker Yellow HCK 123	
Cat. No.:	B1262591	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles in live cells. This document outlines the mechanism of action, experimental procedures for live-cell imaging, and key quantitative data to guide your research.

Introduction

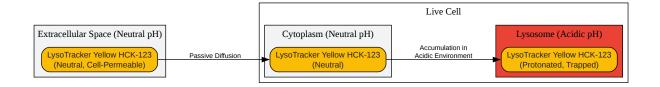
LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[1][2][3] It is a weakly basic amine linked to a fluorophore, which can freely cross the cell membrane in its neutral state.[4] In the acidic environment of the lysosome, the dye becomes protonated and is retained, allowing for the visualization of these organelles in live cells.[5][6] This probe is a valuable tool for studying lysosomal biology, including biosynthesis, trafficking, and the pathogenesis of lysosomal storage diseases.[2][5][6]

Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in acidic organelles is driven by a pH-dependent mechanism. The probe, being a weak base, is only partially protonated at neutral pH and can therefore readily diffuse across the plasma membrane into the cytoplasm. Upon encountering the low pH environment of a lysosome or other acidic vesicle, the weakly



basic moiety of the probe becomes protonated. This protonation increases the molecule's charge, trapping it within the organelle and leading to a localized accumulation of fluorescence.



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Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using LysoTracker Yellow HCK-123.

Parameter	Value	Reference
Excitation Wavelength	~465 nm	[7][8][9]
Emission Wavelength	~535 nm	[7][8][9]
Recommended Working Concentration	50 - 100 nM	[4][10]
Extended Concentration Range	0.1 - 50 μΜ	[1]
Recommended Incubation Time	15 - 30 minutes	[4]
Extended Incubation Time	30 minutes - 2 hours	[5][6][10]
Stock Solution Concentration	1 mM in DMSO	[5][10]



Experimental Protocols

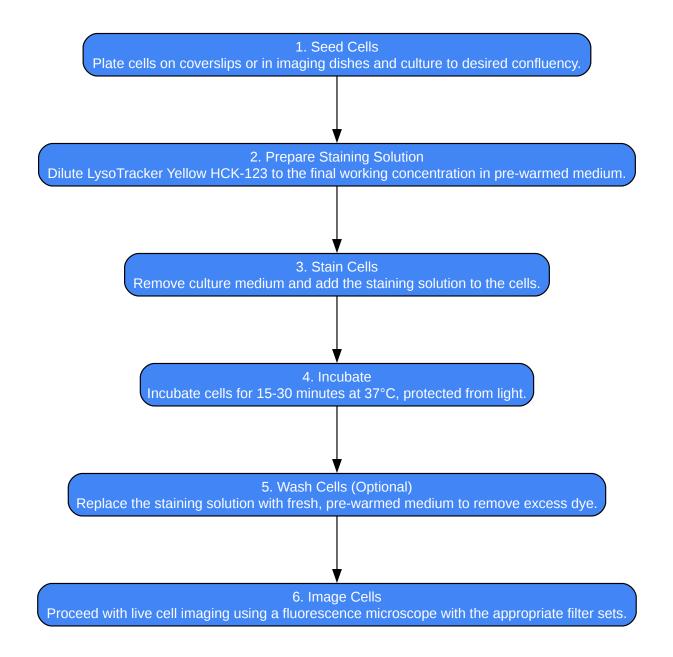
This section provides detailed protocols for staining adherent and suspension cells with LysoTracker Yellow HCK-123.

Reagent Preparation

- Stock Solution: Prepare a 1 mM stock solution of LysoTracker Yellow HCK-123 in highquality, anhydrous dimethyl sulfoxide (DMSO).
- Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1]
 Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]
- Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 50-75 nM) in pre-warmed (37°C) cell culture medium.[5] It is recommended to prepare this solution fresh for each experiment.

Staining Protocol for Adherent Cells





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Caption: Experimental workflow for staining adherent cells.

 Cell Seeding: Seed adherent cells on glass-bottom dishes, chamber slides, or coverslips suitable for live-cell imaging. Culture the cells overnight or until they reach the desired confluence.



- Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium. The recommended starting concentration is 50-75 nM, but this may need to be optimized for your specific cell type.
- Cell Staining: Aspirate the culture medium from the cells and gently add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.[1][4]
- Washing: For some applications, it may be beneficial to remove the staining solution and replace it with fresh, pre-warmed culture medium or a suitable imaging buffer to reduce background fluorescence.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells

- Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet.
- Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium.
- Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
- Washing: Centrifuge the cells to pellet them, and then resuspend the pellet in fresh, prewarmed culture medium or imaging buffer.
- Imaging: Transfer the cells to a suitable imaging dish or slide and proceed with imaging.

Important Considerations and Troubleshooting



- Optimization: The optimal concentration and incubation time can vary between cell types. It is recommended to perform a titration of the dye concentration and a time-course experiment to determine the best conditions for your specific cells.
- Alkalinizing Effect: Prolonged incubation times (beyond 2 hours) may lead to an increase in lysosomal pH, which can affect the staining and cell health.[4][5]
- Specificity: While LysoTracker probes are highly selective for acidic organelles, they may
 also stain other acidic compartments like late endosomes.[4] Co-localization with a
 lysosome-specific marker, such as a LAMP1 antibody (in fixed cells), can be used to confirm
 lysosomal staining.[4]
- Phototoxicity: Minimize light exposure to the cells during imaging to reduce phototoxicity and photobleaching.
- Phenol Red: For some imaging systems, using a phenol red-free medium during staining and imaging can help to reduce background fluorescence.[11]
- Weak Signal: If the signal is weak, consider increasing the dye concentration or the incubation time. However, be mindful of the potential for artifacts with higher concentrations and longer incubations.
- High Background: If the background fluorescence is high, try reducing the dye concentration or including a wash step after incubation.
- Non-specific Staining: If non-specific staining is observed (e.g., nuclear staining), reduce the dye concentration and/or incubation time.[11]

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize LysoTracker Yellow HCK-123 for the robust and reliable imaging of acidic organelles in live cells.

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